![molecular formula C23H25N5O3S3 B2778669 2-((5-((benzo[d]thiazol-2-ylthio)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide CAS No. 385786-64-1](/img/structure/B2778669.png)

2-((5-((benzo[d]thiazol-2-ylthio)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

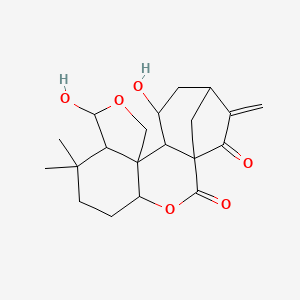

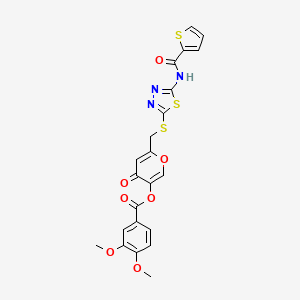

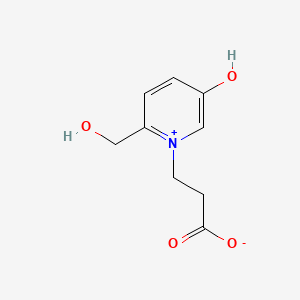

- The compound is a synthetic molecule with a complex structure.

- It contains a benzo[d]thiazole-2-thiol core, a 4-methyl-4H-1,2,4-triazol-3-yl moiety, and a 3,4-dimethoxyphenethyl group.

- The compound is designed to inhibit quorum sensing in Gram-negative bacteria.

Synthesis Analysis

- The compound was synthesized using a library of fifteen benzo[d]thiazole/quinoline-2-thiol derivatives.

- Various synthetic pathways were employed, including diazo-coupling, Knoevenagel condensation, and molecular hybridization techniques.

Molecular Structure Analysis

- The compound’s molecular formula is C₂₄H₂₆N₆O₄S₄.

- It contains multiple heterocyclic rings and sulfur atoms.

- The 3D structure can be visualized using computational tools.

Chemical Reactions Analysis

- The compound inhibits quorum sensing in Gram-negative bacteria.

- It selectively targets the LasB system, which is involved in biofilm formation and virulence production.

Physical And Chemical Properties Analysis

- The compound is a solid, soluble in water and polar solvents.

- It has moderate toxicity against HeLa cells.

- Further characterization is needed for physical properties.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Compounds derived from the structural framework involving benzothiazole, triazole, and acetamide moieties have been synthesized and evaluated for their anticancer activity. These compounds have shown activity against multiple cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. Notably, derivatives have been found to exhibit high selectivity towards melanoma and breast cancer cell lines, indicating potential therapeutic applications in cancer treatment (Ostapiuk, Matiychuk, & Obushak, 2015).

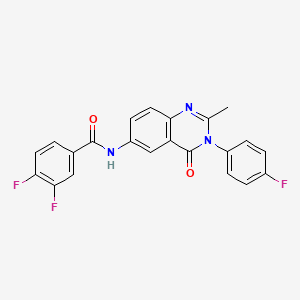

Anti-inflammatory and Analgesic Effects

Research on structurally similar compounds incorporating azetidinonyl and thiazolidinonyl quinazolon-4(3H)-ones has demonstrated potential non-steroidal anti-inflammatory and analgesic properties. These findings highlight the therapeutic potential of these compounds in managing pain and inflammation, with one compound showing significant activity compared to standard drugs like phenylbutazone (Kumar, Lal, & Rani, 2014).

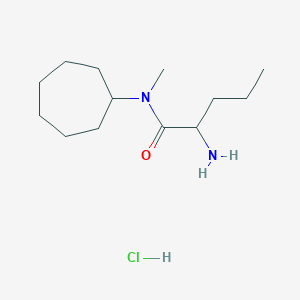

Anthelmintic Activity

Novel synthesized compounds featuring a 1,2,4-triazole moiety linked with a benzimidazole ring have been screened for anthelmintic activity against Pheretima posthumous. These compounds have shown promising results, indicating their potential use in developing new anthelmintic drugs (Kumar & Sahoo, 2014).

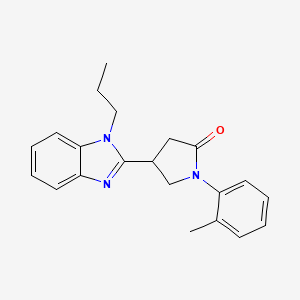

Antimicrobial and Antioxidant Agents

Derivatives incorporating benzodiazepines, benzimidazole/benzothiazole, and indole moieties have been synthesized and tested for their antimicrobial and antioxidant activities. These compounds have demonstrated potent anti-microbial activity against various bacteria and fungi and exhibited good antioxidant activity. Such properties make them candidates for the development of new antimicrobial and antioxidant agents (Naraboli & Biradar, 2017).

Anticonvulsant Activity

Research into benztriazoles with mercapto-triazole and other heterocycle substituents has identified compounds with significant anticonvulsant activity. These studies utilize tests like maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) to evaluate efficacy, highlighting potential applications in treating seizure disorders (Liu, Zhang, Jin, & Quan, 2016).

Safety And Hazards

- Toxicity studies are essential to assess safety.

- No specific hazards reported in the literature.

Zukünftige Richtungen

- Investigate the compound’s efficacy in vivo.

- Optimize its structure for improved activity.

Eigenschaften

IUPAC Name |

2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O3S3/c1-28-20(13-33-23-25-16-6-4-5-7-19(16)34-23)26-27-22(28)32-14-21(29)24-11-10-15-8-9-17(30-2)18(12-15)31-3/h4-9,12H,10-11,13-14H2,1-3H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVTHMFVYKJCOHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)NCCC2=CC(=C(C=C2)OC)OC)CSC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-((benzo[d]thiazol-2-ylthio)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-4-(3,4-dimethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2778587.png)

![N-(2-fluorophenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2778594.png)

![[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2778595.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chloro-2-methoxybenzamide](/img/structure/B2778597.png)

![3-Fluoro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2778599.png)